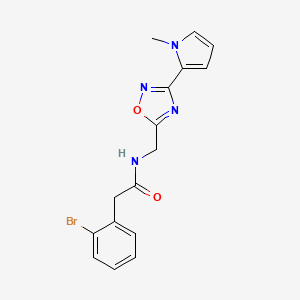
2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4O2 and its molecular weight is 375.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative that integrates a bromophenyl moiety with a pyrrole and oxadiazole structure. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure
The chemical formula for this compound can be represented as follows:
Structural Components:
- Bromophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrrole Ring : Known for its role in various bioactive compounds.
- Oxadiazole Derivative : Associated with multiple pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines. The compound in focus is hypothesized to exhibit similar properties due to its structural components.
A study evaluating similar oxadiazole derivatives found that they exhibited IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines, including colorectal and ovarian cancers . This suggests that the target compound could be evaluated for its cytotoxic effects in vitro against a panel of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma | 2.76 |
| Renal Cancer | 1.143 |
| Colon Adenocarcinoma | 9.27 |
Antimicrobial Activity
The incorporation of the pyrrole ring is also significant, as pyrrole derivatives have been reported to possess antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity . The target compound may similarly exhibit such properties due to its structural features.
The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. Notably:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrase (CA) : Inhibition can disrupt pH regulation in tumors.
- Efflux Pumps : Blocking these can enhance the efficacy of existing antibiotics by preventing drug expulsion from bacterial cells .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
-
Study on Anticancer Properties :
- A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines.
- Results indicated that modifications in the oxadiazole structure significantly impacted their cytotoxic potency.
-
Antimicrobial Efficacy :
- A comparative study on pyrrole-containing compounds showed promising results against resistant strains of bacteria.
- The derivatives displayed lower MIC values compared to conventional antibiotics, suggesting a potential new class of antimicrobial agents.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c1-21-8-4-7-13(21)16-19-15(23-20-16)10-18-14(22)9-11-5-2-3-6-12(11)17/h2-8H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLAEQGGTBEXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














